molecular formula C20H26N2O5 B11417300 ethyl 4-{[(2,5-dimethoxyphenyl)amino]carbonyl}-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

ethyl 4-{[(2,5-dimethoxyphenyl)amino]carbonyl}-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B11417300
M. Wt: 374.4 g/mol
InChI Key: GGJPEECDLHLQFK-UHFFFAOYSA-N
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Description

Ethyl 4-{[(2,5-dimethoxyphenyl)amino]carbonyl}-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is a complex organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with various functional groups, including an ethyl ester, a dimethoxyphenyl group, and an amino carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(2,5-dimethoxyphenyl)amino]carbonyl}-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to efficient and scalable production. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(2,5-dimethoxyphenyl)amino]carbonyl}-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired transformation with high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

Ethyl 4-{[(2,5-dimethoxyphenyl)amino]carbonyl}-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 4-{[(2,5-dimethoxyphenyl)amino]carbonyl}-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ethyl 4-{[(2,5-dimethoxyphenyl)amino]carbonyl}-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields .

Properties

Molecular Formula

C20H26N2O5

Molecular Weight

374.4 g/mol

IUPAC Name

ethyl 4-[(2,5-dimethoxyphenyl)carbamoyl]-1-ethyl-3,5-dimethylpyrrole-2-carboxylate

InChI

InChI=1S/C20H26N2O5/c1-7-22-13(4)17(12(3)18(22)20(24)27-8-2)19(23)21-15-11-14(25-5)9-10-16(15)26-6/h9-11H,7-8H2,1-6H3,(H,21,23)

InChI Key

GGJPEECDLHLQFK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=C1C(=O)OCC)C)C(=O)NC2=C(C=CC(=C2)OC)OC)C

Origin of Product

United States

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